molecular formula C16H9NO2 B1303703 2-(9,10-Dioxoanthracen-2-yl)acetonitrile CAS No. 121831-04-7

2-(9,10-Dioxoanthracen-2-yl)acetonitrile

Cat. No.: B1303703
CAS No.: 121831-04-7
M. Wt: 247.25 g/mol
InChI Key: PDOFSHJOQBHGMM-UHFFFAOYSA-N
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Description

2-(9,10-Dioxoanthracen-2-yl)acetonitrile is an organic compound with the molecular formula C16H9NO2 It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a nitrile group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile typically involves the reaction of 9,10-anthraquinone with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and advanced purification techniques such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-Dioxoanthracen-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into anthracene derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Amides or other functionalized derivatives.

Scientific Research Applications

2-(9,10-Dioxoanthracen-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling. Its ability to scavenge reactive oxygen species (ROS) and inhibit specific enzymes makes it a valuable compound in various biological and medical studies.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: A structurally related compound with similar chemical properties.

    2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid: Another derivative of anthracene with a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(9,10-Dioxoanthracen-2-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to other anthracene derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-(9,10-dioxoanthracen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOFSHJOQBHGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377329
Record name 2-(9,10-dioxoanthracen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121831-04-7
Record name 2-(9,10-dioxoanthracen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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